molecular formula C12H21O6P B3166286 Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate CAS No. 90965-02-9

Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate

Cat. No.: B3166286
CAS No.: 90965-02-9
M. Wt: 292.26 g/mol
InChI Key: RMROEDAGAXJARC-UHFFFAOYSA-N
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Description

Dimethyl (2-[1,4-dioxaspiro[4. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphonic acids, while substitution reactions can yield a variety of functionalized phosphonates.

Scientific Research Applications

Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The phosphonate group can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of the target compound.

    2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with similar spirocyclic structures used in different chemical reactions.

Uniqueness

Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate stands out due to its phosphonate ester group, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-dimethoxyphosphoryl-1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21O6P/c1-15-19(14,16-2)9-11(13)10-3-5-12(6-4-10)17-7-8-18-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMROEDAGAXJARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1CCC2(CC1)OCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Reactant of Route 4
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Reactant of Route 5
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate

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